molecular formula C19H15F2N3O2 B5219508 N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5219508
M. Wt: 355.3 g/mol
InChI Key: NKDJXRGOWNLILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as DPA-714, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA-714 belongs to the family of pyridazinone derivatives and has been found to have a high affinity for the translocator protein (TSPO) receptor.

Mechanism of Action

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide binds specifically to TSPO receptors, which are located on the outer mitochondrial membrane. TSPO receptors are involved in a wide range of cellular processes, including steroidogenesis, apoptosis, and inflammation. N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been found to modulate the immune response by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been found to have a number of biochemical and physiological effects. In addition to its role as a biomarker for neuroinflammation, N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide in lab experiments is its specificity for TSPO receptors. This makes it a useful tool for studying the role of TSPO receptors in various cellular processes, including inflammation and apoptosis. However, there are also some limitations to using N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide in lab experiments. One of the main limitations is its relatively short half-life, which can make it difficult to use in long-term studies.

Future Directions

There are a number of future directions for research on N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is its potential use as a diagnostic tool for cancer. N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been found to have anti-cancer properties, and further research is needed to determine its potential as a diagnostic tool for cancer. Finally, there is a need for further research on the mechanisms of action of N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, including its effects on inflammation and apoptosis.

Synthesis Methods

The synthesis of N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves several steps, starting with the reaction of 2,5-difluoroaniline with 4-methylbenzoyl chloride to form 2,5-difluoro-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with ethyl 3-oxo-3-phenylpropanoate to form 2,5-difluoro-N-(4-methylbenzoyl)-3-phenyl-3-oxopropanamide. Finally, this compound is reacted with hydrazine hydrate to form N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been extensively studied for its potential use in scientific research. One of the main areas of interest is its use as a biomarker for neuroinflammation. TSPO receptors are highly expressed in activated microglia, which are immune cells that play a key role in neuroinflammation. N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been found to bind specifically to TSPO receptors, making it a useful tool for imaging and quantifying neuroinflammation in vivo.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-12-2-4-13(5-3-12)16-8-9-19(26)24(23-16)11-18(25)22-17-10-14(20)6-7-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDJXRGOWNLILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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